molecular formula C19H26O3 B1251253 (-)-cis-(R)-allethrin

(-)-cis-(R)-allethrin

Cat. No. B1251253
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-DJIMGWMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-cis-(R)-allethrin is a (-)-cis-allethrin. It is an enantiomer of a (+)-cis-(S)-allethrin.

Scientific Research Applications

  • Neurotransmitter Channel Effects : Allethrin has been observed to affect neurotransmitter receptor-mediated membrane responses in mouse neuroblastoma cells, indicating inhibitory effects on neurotransmitter receptor-operated ion channels (Oortgiesen, Kleef, & Vijverberg, 1989).

  • Insecticidal Efficiency : Studies have compared the efficiency of allethrin and its isomers, like bioallethrin, in controlling various insect species, showing differential effectiveness (Davies, Chadwick, Holborn, Stewart, & Wickham, 1970).

  • Toxicity Analysis : Research on the relative toxicity of allethrin's cis and trans fractions to houseflies, along with the synergism of mixtures with other compounds like piperonyl butoxide, provides insight into its insecticidal potency (Gersdorff & Piquett, 1958).

  • Photostability Investigations : The stability of allethrin under ultraviolet light has been studied, indicating higher stability than natural pyrethrins and varying protection levels from different compounds (Blackith, 1952).

  • Enantiomeric Purity : Research on S-Bioallethrin, a variant of allethrin, has explored the measurement of enantiomeric purity and diastereoisomer ratios, critical for understanding its insecticidal activity (Rickett & Henry, 1974).

  • Vaporization and Pyrolysis Studies : Investigations into the thermal behavior of allethrin at high temperatures have revealed insights into its vaporization and pyrolysis products, important for understanding its application and environmental impact (Baba & Ohno, 1972).

  • Genotoxicity and Oxidative Stress : Research has also been conducted on the genotoxic and pro-oxidant potential of allethrin in mammalian models, exploring its DNA-damaging effects and oxidative stress markers (Srivastava, Srivastava, Al-Khedhairy, Musarrat, & Shukla, 2012).

  • Biodegradation by Microorganisms : The biodegradation pathways of allethrin by specific bacterial strains, such as Acidomonas sp., have been characterized, providing insights into environmental detoxification and waste management strategies (Paingankar, Jain, & Deobagkar, 2005).

properties

Product Name

(-)-cis-(R)-allethrin

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

[(1R)-2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3/t14-,16-,17-/m1/s1

InChI Key

ZCVAOQKBXKSDMS-DJIMGWMZSA-N

Isomeric SMILES

CC1=C(C(=O)C[C@H]1OC(=O)[C@H]2[C@H](C2(C)C)C=C(C)C)CC=C

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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